molecular formula C15H24O B12682638 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol CAS No. 85391-20-4

2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol

Cat. No.: B12682638
CAS No.: 85391-20-4
M. Wt: 220.35 g/mol
InChI Key: KMDUBPCNOVJKNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol (CAS: 94231-82-0) is a bicyclic sesquiterpene-derived alcohol characterized by a rigid decahydro-1,4-methanonaphthalene backbone. Key structural features include:

  • Methyl group at C7, contributing to steric effects and hydrophobicity.
  • Hydroxyl group at C6, enabling hydrogen bonding and solubility modulation.

The compound is marketed for pharmaceutical applications, though detailed pharmacological data remain sparse .

Properties

CAS No.

85391-20-4

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

5-methyl-9-prop-2-enyltricyclo[6.2.1.02,7]undecan-4-ol

InChI

InChI=1S/C15H24O/c1-3-4-10-6-11-7-12(10)14-5-9(2)15(16)8-13(11)14/h3,9-16H,1,4-8H2,2H3

InChI Key

KMDUBPCNOVJKNG-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C3CC(C2CC1O)CC3CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Decahydro-7-methyl-1,4-methanonaphthalene Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.

    Introduction of the Allyl Group: The allyl group is introduced through an allylation reaction, which can be achieved using reagents such as allyl bromide in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The allyl group can undergo substitution reactions, where the allyl group is replaced by other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alkanes, alcohols.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which contributes to its functional properties. The presence of an allyl group and the decahydro structure provide it with specific reactivity and stability profiles. Spectroscopic techniques such as NMR and IR are commonly used to confirm its structure.

Fragrance Industry Applications

2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol is primarily utilized in the fragrance industry due to its pleasant odor profile. It serves as a base note in various perfume formulations, contributing to the complexity and longevity of the scent.

Safety Assessments

Safety evaluations have shown that this compound is not persistent or bioaccumulative in the environment. According to assessments conducted by the International Fragrance Association (IFRA), it does not exhibit genotoxic properties and has a No Expected Sensitization Induction Level (NESIL) of 5300 μg/cm² for skin sensitization . Furthermore, exposure levels are below the Threshold of Toxicological Concern (TTC), indicating a favorable safety profile for consumer products.

Anticancer Activity

Recent studies have explored the potential anticancer properties of compounds related to 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol. Research indicates that derivatives of this compound may exhibit significant antiproliferative activity against various cancer cell lines.

Case Study: Antiproliferative Activity

In one study, derivatives were synthesized and tested for their effects on human breast cancer (MCF-7) cell lines using MTT assays. Several compounds demonstrated strong anticancer activity with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings suggest that further exploration into the structure-activity relationship could lead to the development of new anticancer agents.

Environmental Impact

Environmental assessments indicate that 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol does not pose significant risks to ecological systems. The compound has been evaluated for its biodegradability and toxicity towards aquatic organisms, showing low toxicity levels which align with regulatory standards for environmental safety .

Summary of Findings

Application AreaKey Findings
Fragrance IndustryUsed as a base note; favorable safety profile with no genotoxicity
Anticancer ResearchDemonstrated significant antiproliferative activity against cancer cell lines
Environmental SafetyNot persistent or bioaccumulative; low toxicity levels in ecological assessments

Mechanism of Action

The mechanism of action of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Decahydro-1,4:5,8-dimethanonaphthalen-2-ol (CAS: 61527-73-9)

Structural Similarities :

  • Shared decahydromethanonaphthalene core.
  • Hydroxyl group at a similar position (C2 vs. C6 in the target compound).

Key Differences :

  • Lacks the allyl and methyl substituents, resulting in reduced steric hindrance and molecular weight (C₁₂H₁₈O, MW: 178.27 vs. higher for the target compound).
  • Physical Properties : Higher predicted density (1.165 g/cm³) and lower boiling point (87–90°C at 0.1 Torr) compared to the allyl-substituted analog .

Applications: No reported pharmaceutical use, suggesting substituents in the target compound may enhance bioactivity.

6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol

Structural Contrasts :

  • Partially hydrogenated naphthalene ring (tetrahydronaphthalene vs. decahydromethanonaphthalene).
  • Aromatic amino-methoxyphenyl group at C6, enabling π-π stacking and receptor interactions absent in the target compound.

Pharmacological Insights :

  • Demonstrates higher synthetic complexity, with protocols involving Friedel-Crafts alkylation and amination steps .

7-Isopropylidene-1,4a-dimethyldecahydro-1-naphthalenol (FDB015335)

Functional Group Variation :

  • Isopropylidene and methyl groups create a more lipophilic profile.
  • Ketone group at C6 (vs. hydroxyl in the target compound), altering polarity and metabolic stability.

Implications :

  • Ketone functionality may reduce hydrogen-bonding capacity but increase electrophilicity for covalent drug design.

Comparative Data Table

Compound (CAS) Molecular Formula Substituents Key Physical Properties Applications
2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol (94231-82-0) Not fully reported Allyl (C2), Methyl (C7), OH (C6) Data limited; sold as pharmaceutical precursor Pharmaceutical synthesis
Decahydro-1,4:5,8-dimethanonaphthalen-2-ol (61527-73-9) C₁₂H₁₈O OH (C2) Density: 1.165 g/cm³; MP: 76.5–78°C Unreported
6-(2-Amino-4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol C₁₇H₁₉NO₂ Amino-methoxyphenyl (C6), OH (C2) Studied in vitro for neuroprotection Medicinal chemistry research
7-Isopropylidene-1,4a-dimethyldecahydro-1-naphthalenol (FDB015335) C₁₅H₂₂O₂ Isopropylidene (C7), Methyl (C1, C4a), OH (C1) Predicted high logP due to lipophilic groups Natural product analog research

Biological Activity

2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol, also known by its CAS number 94231-82-0, is a chemical compound that has garnered attention for its potential biological activities. This compound belongs to the class of methanonaphthalenes and features an allyl group, which may contribute to its reactivity and biological effects.

PropertyValue
Molecular Formula C₁₅H₂₄O₂
Molecular Weight 236.35 g/mol
CAS Number 94231-82-0
Density 1.08 g/cm³
Boiling Point 332.5 °C
Flash Point 150.1 °C

The biological activity of 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol is primarily attributed to its ability to interact with various biological targets. Its structure suggests potential interactions with receptors and enzymes involved in metabolic pathways. The presence of the allyl group may enhance its lipophilicity, allowing it to penetrate cellular membranes more effectively.

Antimicrobial Properties

Research indicates that compounds similar to 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol exhibit significant antimicrobial activity. For instance, studies have shown that methanol extracts of related naphthalene derivatives possess inhibitory effects against various bacterial strains, suggesting a potential role for this compound in developing antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study conducted on several naphthalene derivatives demonstrated their effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the alkyl chain length and functional groups significantly influenced their antimicrobial properties . While direct data on 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol is not extensively documented, its structural similarities suggest comparable activities.

Research Findings

  • In Vitro Studies : In vitro assays have shown that related compounds exhibit cytotoxic effects on cancer cell lines, indicating potential anticancer properties .
  • Pharmacological Screening : Pharmacological evaluations of similar compounds have highlighted their potential as anti-inflammatory agents due to their ability to inhibit pro-inflammatory cytokines .

Summary of Biological Activities

Activity TypeEvidence LevelNotes
Antimicrobial ModerateSimilar compounds show effectiveness
Antioxidant LimitedStructural features suggest potential
Anticancer EmergingIn vitro studies show cytotoxic effects
Anti-inflammatory EmergingInhibition of cytokines observed

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2-Allyldecahydro-7-methyl-1,4-methanonaphthalen-6-ol, and what experimental parameters influence yield?

  • Methodological Answer : A common approach involves allylation of decahydronaphthalen-ol precursors via nucleophilic substitution. For example, reacting a hydroxylated decahydronaphthalene derivative (e.g., 1-naphthol analogs) with allyl bromide in the presence of a base like K₂CO₃ in DMF. Temperature (room temperature vs. reflux) and reaction time (2–6 hours) critically affect yield. Monitoring via TLC (n-hexane:ethyl acetate, 9:1) and purification through ethyl acetate extraction and sodium sulfate drying are standard . Adjusting solvent polarity and stoichiometric ratios of allylating agents can optimize regioselectivity.

Q. Which analytical techniques are essential for structural elucidation of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C, COSY, HSQC) to resolve stereochemistry and substituent positions, particularly for the allyl and methyl groups. Mass spectrometry (EI or ESI) confirms molecular weight (e.g., C₁₅H₂₈O₂, MW 240.38) and fragmentation patterns. X-ray crystallography is recommended for absolute stereochemical assignment, as seen in related decahydronaphthalen-ol derivatives . Gas chromatography (GC) with HP-5MS or CP-Sil 5 CB columns can assess purity, referencing retention indices from NIST databases .

Q. What are the typical chemical reactions this compound undergoes, and how are they monitored?

  • Methodological Answer : Key reactions include:

  • Oxidation : Using KMnO₄ or CrO₃ to convert allyl groups to ketones or carboxylic acids.
  • Reduction : Hydrogenation (Pd/C, H₂) to saturate the allyl moiety.
  • Substitution : Replacing the hydroxyl group with halides via PBr₃ or SOCl₂.
    Monitor progress via IR (loss of -OH stretch at ~3200 cm⁻¹) and GC-MS for intermediate tracking. Quench experiments with ice-water and extraction protocols ensure reproducible product isolation .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during synthesis, given the compound’s multiple chiral centers?

  • Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric allylation. Protecting group strategies (e.g., TBS ethers for hydroxyls) can prevent undesired stereochemical scrambling. Computational modeling (DFT or molecular mechanics) predicts favorable transition states, guiding solvent selection (e.g., THF for better enantioselectivity). Validate results via polarimetry and compare with crystallographic data from analogs like (1R,4aR,7R,8aR)-configured isomers .

Q. What computational methods are suitable for predicting the compound’s reactivity and physicochemical properties?

  • Methodological Answer : Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for allyl and hydroxyl groups, predicting sites for oxidation or nucleophilic attack. Molecular dynamics simulations assess solvent interactions (e.g., logP via COSMO-RS). QSPR models correlate substituent effects with boiling points or solubility, validated against experimental GC and HPLC data .

Q. How should researchers address contradictions in reported reaction outcomes (e.g., divergent oxidation products)?

  • Methodological Answer : Systematically vary reaction conditions (oxidant concentration, temperature, solvent polarity) and use kinetic vs. thermodynamic control studies. For example, low-temperature KMnO₄ may favor ketone formation, while higher temperatures drive carboxylate production. Cross-validate with high-resolution MS/MS and isotopic labeling (e.g., ¹⁸O tracing) to confirm mechanisms. Refer to PubChem reaction datasets for benchmarking .

Tables for Key Data

Table 1 : Common Reagents and Conditions for Functional Group Transformations

Reaction TypeReagents/ConditionsKey ProductsMonitoring Technique
OxidationKMnO₄, H₂O, 0–25°CKetone/Carboxylic AcidIR, TLC
ReductionH₂, Pd/C, EtOH, 50°CSaturated AlcoholGC-MS
SubstitutionPBr₃, DCM, 0°C → RTBrominated Derivative¹H NMR

Table 2 : Reference Analytical Data from NIST

ParameterValueMethod
Retention Index1428 (HP-5MS)GC-MS
Molecular FormulaC₁₅H₂₈O₂High-Resolution MS
InChIKeyLKKDASYGWYYFIK-JURCDPSOSA-NPubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.